molecular formula C24H17ClFN3O2 B6509296 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-01-9

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509296
CAS RN: 901248-01-9
M. Wt: 433.9 g/mol
InChI Key: MABPRJNZQDAKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline, or 4-CPF-DMQ, is a novel quinoline derivative that has recently been studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, 4-CPF-DMQ has been used as a tool in the study of various biochemical pathways, such as the regulation of cell cycle progression and the modulation of cell signaling pathways.

Scientific Research Applications

4-CPF-DMQ has been studied extensively due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, 4-CPF-DMQ has been used as a tool in the study of various biochemical pathways, such as the regulation of cell cycle progression and the modulation of cell signaling pathways. Furthermore, 4-CPF-DMQ has been used in the study of drug metabolism and pharmacokinetics, as well as in the development of novel therapeutic agents.

Mechanism of Action

The exact mechanism of action of 4-CPF-DMQ is still not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various proteins, enzymes, and receptors in the body. For example, 4-CPF-DMQ has been found to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of prostaglandins, which are involved in inflammation. Additionally, 4-CPF-DMQ has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
4-CPF-DMQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various types of cancer cells, such as breast, prostate, and lung cancer cells. Additionally, 4-CPF-DMQ has been found to reduce inflammation and to modulate the activity of various enzymes and receptors involved in the regulation of cell cycle progression and signal transduction pathways. Furthermore, 4-CPF-DMQ has been found to have antioxidant and anti-diabetic properties, as well as to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of 4-CPF-DMQ in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be obtained in a good yield. Additionally, 4-CPF-DMQ is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, one of the main limitations of using this compound is that it is not very soluble in water, which can limit its use in certain types of experiments. Furthermore, the exact mechanism of action of 4-CPF-DMQ is still not fully understood, which can limit its use in certain types of experiments.

Future Directions

The potential future directions for 4-CPF-DMQ are numerous. One potential direction is the further exploration of its anti-cancer properties, as this compound has already been found to inhibit the growth of various types of cancer cells. Additionally, further research could be conducted on the mechanism of action of 4-CPF-DMQ, as this could lead to the development of novel therapeutic agents. Furthermore, further research could be conducted on the use of 4-CPF-DMQ in the study of drug metabolism and pharmacokinetics, as well as in the development of novel drug delivery systems. Finally, further research could be conducted on the use of 4-CPF-DMQ in the study of various biochemical pathways, such as the regulation of cell cycle progression and the modulation of cell signaling pathways.

Synthesis Methods

4-CPF-DMQ can be synthesized through several different routes. The most common route involves the reaction of 4-chlorophenyl acetic acid with 4-fluorophenyl acetic acid in the presence of pyridine and a base, such as potassium carbonate. This reaction produces 4-CPF-DMQ in a good yield. Other routes of synthesis include the reaction of 4-chlorophenyl acetic acid with 4-fluorophenyl acetic acid in the presence of piperidine, and the reaction of 4-chlorophenyl acetic acid with 4-fluorophenyl acetic acid in the presence of anhydrous aluminum chloride.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-7-16(26)8-4-14)28-29(24(18)19)17-9-5-15(25)6-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPRJNZQDAKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.